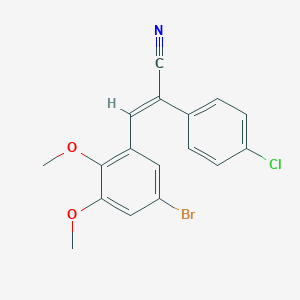
1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
描述
1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as Bisoprolol, is a selective beta-1 receptor blocker that is commonly used to treat hypertension, heart failure, and angina. It is a white crystalline powder that is soluble in water and has a molecular weight of 325.86 g/mol. Bisoprolol is a widely used drug due to its effectiveness in treating cardiovascular diseases. In
作用机制
1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride works by selectively blocking the beta-1 receptors in the heart, which reduces the heart rate and contractility. This leads to a decrease in myocardial oxygen demand and an improvement in cardiac function. 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also has vasodilatory effects, which can reduce blood pressure and improve blood flow to the heart.
Biochemical and Physiological Effects:
1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several biochemical and physiological effects on the body. It reduces heart rate, blood pressure, and myocardial oxygen demand, which can improve cardiac function. 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also decreases the release of renin, which can lower blood pressure. In addition, 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been found to improve endothelial function and reduce oxidative stress.
实验室实验的优点和局限性
1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying cardiovascular diseases. 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is also relatively safe and well-tolerated, which makes it suitable for long-term studies. However, 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has some limitations for lab experiments. It can interact with other drugs and can have different effects on different populations, such as elderly patients or patients with renal impairment.
未来方向
There are several future directions for the study of 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of research is the use of 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in combination with other drugs for the treatment of cardiovascular diseases. Another area of research is the investigation of the effects of 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride on other diseases, such as migraine and anxiety. In addition, there is a need for further studies on the long-term effects of 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride and its safety in different populations. Finally, the development of new formulations and delivery methods of 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride could improve its efficacy and patient compliance.
科学研究应用
1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to reduce mortality and morbidity in patients with heart failure, improve left ventricular function, and decrease the risk of hospitalization. 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been found to be effective in treating hypertension and angina. In addition, 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been studied for its potential use in the treatment of other diseases such as migraine, anxiety, and hyperthyroidism.
属性
IUPAC Name |
1-(4-phenylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c21-18(14-20-12-4-5-13-20)15-22-19-10-8-17(9-11-19)16-6-2-1-3-7-16;/h1-3,6-11,18,21H,4-5,12-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAIGUSHEMNOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4848064.png)
![3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)aniline](/img/structure/B4848069.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4848078.png)
![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-(4-chlorophenyl)acetamide](/img/structure/B4848091.png)
![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4848093.png)

![2-{5-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4848107.png)
![N-(3-acetylphenyl)-N-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B4848112.png)
![2-amino-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4848119.png)
![2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4848125.png)
![4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4848128.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4848147.png)